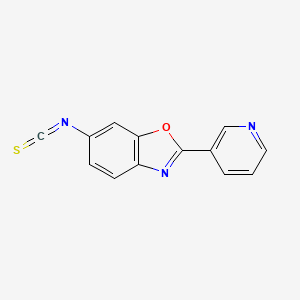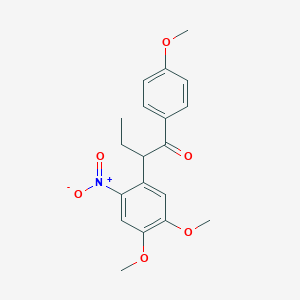![molecular formula C22H18O3 B14583005 2,2'-[Oxybis(methyleneoxy)]dinaphthalene CAS No. 61454-74-8](/img/structure/B14583005.png)
2,2'-[Oxybis(methyleneoxy)]dinaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Oxybis(methyleneoxy)]dinaphthalene is a chemical compound with the molecular formula C22H18O. It is also known by its IUPAC name, Naphthalene, 2,2’-[oxybis(methylene)]bis-. This compound is characterized by the presence of two naphthalene units connected by an oxybis(methylene) linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Oxybis(methyleneoxy)]dinaphthalene typically involves the reaction of 2-iodomethyl-naphthalene with a suitable base to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Oxybis(methyleneoxy)]dinaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may yield dihydronaphthalenes .
Scientific Research Applications
2,2’-[Oxybis(methyleneoxy)]dinaphthalene has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It can be used in the study of biological pathways and interactions due to its structural properties.
Mechanism of Action
The mechanism of action of 2,2’-[Oxybis(methyleneoxy)]dinaphthalene involves its interaction with molecular targets through its naphthalene units. These interactions can include π-π stacking, hydrogen bonding, and van der Waals forces. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dinaphthyl ether: Similar structure but lacks the methyleneoxy linkage.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Contains phosphine groups instead of methyleneoxy linkages.
Uniqueness
2,2’-[Oxybis(methyleneoxy)]dinaphthalene is unique due to its specific linkage of two naphthalene units through an oxybis(methylene) bridge. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
61454-74-8 |
|---|---|
Molecular Formula |
C22H18O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(naphthalen-2-yloxymethoxymethoxy)naphthalene |
InChI |
InChI=1S/C22H18O3/c1-3-7-19-13-21(11-9-17(19)5-1)24-15-23-16-25-22-12-10-18-6-2-4-8-20(18)14-22/h1-14H,15-16H2 |
InChI Key |
JQQVBRWOOLIGNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCOCOC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl-](/img/structure/B14582935.png)
![4-Bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14582948.png)

![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14582963.png)
![1-[2-(1,3-Benzodioxol-5-yl)ethyl]pyrrolidine;hydrochloride](/img/structure/B14582964.png)
![1-[(4-Ethoxyphenyl)methyl]imidazole;perchloric acid](/img/structure/B14582965.png)
![1-[3-(4-Methoxyphenyl)butyl]-1H-imidazole](/img/structure/B14582973.png)



![N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide](/img/structure/B14582999.png)

![Formamide, N-[5-[(phenylmethyl)thio]-3H-1,2,4-dithiazol-3-ylidene]-](/img/structure/B14583023.png)
